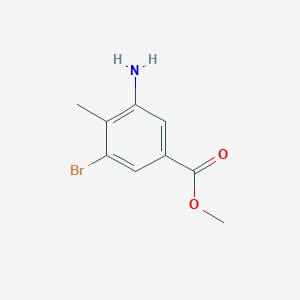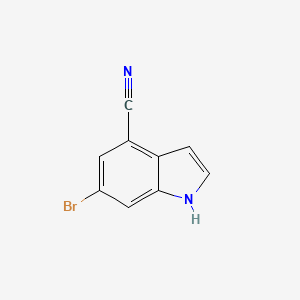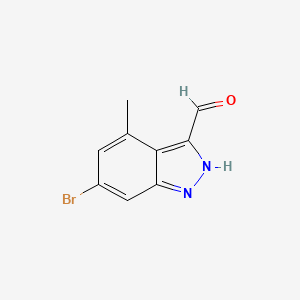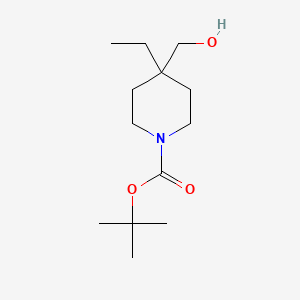![molecular formula C8H7BrN2 B1292614 3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-72-2](/img/structure/B1292614.png)
3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine is a brominated pyrrolopyridine derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated heterocyclic compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to understand the characteristics of this compound.
Synthesis Analysis
The synthesis of related brominated heterocyclic compounds often involves multi-step reactions, including carbon-carbon coupling, reduction, and cyclization reactions. For instance, the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction and debenzylation . Similarly, carbon-carbon coupling was crucial in synthesizing novel pyridine derivatives . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
X-ray diffraction (XRD) and computational studies such as density functional theory (DFT) are commonly used to investigate the molecular geometry of brominated heterocycles. For example, the molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was elucidated using single-crystal XRD . The molecular geometry, intermolecular hydrogen bonding, and π-π interactions were key features studied. These techniques could be applied to determine the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of brominated heterocycles can be studied through various spectroscopic techniques and theoretical calculations. For instance, the bioactivity of certain brominated pyridine derivatives was confirmed through experimental activity against bacteria and fungus, and their chemical reactivity was indicated by molecular electrostatic potential (MEP) mapping . These approaches could be used to explore the chemical reactions involving this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles can be characterized by spectroscopic methods and crystallography. For example, the crystal structure of a related compound was stabilized by π-π interactions and intermolecular hydrogen bonding . The nonlinear optical properties of certain compounds were computed and found to be greater than urea due to the conjugation effect . These findings provide a basis for predicting the properties of this compound.
Scientific Research Applications
Regioselectivity in Radical Bromination
One study explores the regioselectivity observed in the free radical bromination of unsymmetrical dimethylated pyridines, which extends to unsymmetrical lutidines using N-bromosuccinimide. This research provides insights into the mechanisms and regioselectivity of bromination, highlighting the inductive deactivating effect of nitrogen in the ring. The study suggests a preference for bromination at the methyl group farthest from the N in the ring for 3,4-lutidine, showing only the 4,4-dibrominated product (Rajesh Thapa et al., 2014).
Pyrazolo[3,4-b]pyridine in Kinase Inhibitors
Another significant application is seen in the design of kinase inhibitors. Pyrazolo[3,4-b]pyridine, a related structure, has proven versatile in interacting with kinases via multiple binding modes, making it a staple in many patents from various companies and universities. This scaffold typically binds to the hinge region of the kinase, showcasing its importance in drug design for a broad range of kinase targets (Steve Wenglowsky, 2013).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a key feature in pyrrolopyridine structures, is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. This review highlights bioactive molecules characterized by the pyrrolidine ring, showing its utility in designing compounds with target selectivity across various biological activities (Giovanna Li Petri et al., 2021).
Pyrimidine Appended Optical Sensors
The development of optical sensors is another area where pyrrolopyridine derivatives have been applied. Pyrimidine derivatives, which share a structural resemblance, have been used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for the synthesis of optical sensors with a range of biological and medicinal applications (Gitanjali Jindal & N. Kaur, 2021).
Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, leading to downstream effects such as altered gene expression, enzyme activity, or cellular signaling .
Result of Action
Similar compounds have been shown to have significant effects on cellular processes, such as cell proliferation and apoptosis .
properties
IUPAC Name |
3-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-8-6(9)4-11-7(8)2-3-10-5/h2-4,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMRHTWKYONRMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646751 |
Source


|
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000342-72-2 |
Source


|
| Record name | 3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














